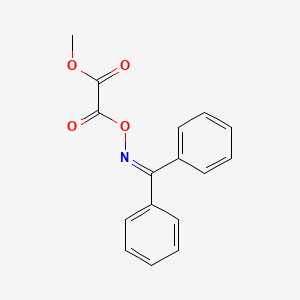
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate is a glycine derivative known for its unique chemical structure and properties. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate typically involves the reaction of glycine derivatives with diphenylmethylene reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate has a wide range of applications in scientific research. It is used in the study of amino acid derivatives and their effects on physical, mental, and physiological activities. This compound is also utilized in the development of new pharmaceuticals and as a reagent in various chemical reactions .
Mechanism of Action
The mechanism of action of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate include other glycine derivatives and amino acid analogs. Examples include 2-(4-((((diphenylmethylene)amino)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one and 2-(4-((((9H-fluoren-9-ylidene)amino)oxy)-methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-O-(benzhydrylideneamino) 1-O-methyl oxalate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)16(19)21-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
BXLDZMQJTNLMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















